molecular formula C16H22N2O3 B11954470 N'-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide CAS No. 551901-71-4

N'-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide

Cat. No.: B11954470
CAS No.: 551901-71-4
M. Wt: 290.36 g/mol
InChI Key: RPQPKWSYAVHKHP-GZTJUZNOSA-N
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Description

N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C16H22N2O3 It is a member of the hydrazone family, characterized by the presence of a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of both methoxy groups and the cyclohexane ring provides a distinct structural framework that can be exploited for various applications.

Properties

CAS No.

551901-71-4

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C16H22N2O3/c1-20-14-10-6-9-13(15(14)21-2)11-17-18-16(19)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,18,19)/b17-11+

InChI Key

RPQPKWSYAVHKHP-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2CCCCC2

Origin of Product

United States

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